Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate
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Overview
Description
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of two tert-butyl groups and a diazaspiro core, which contributes to its stability and reactivity. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate typically involves the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
Scientific Research Applications
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: Similar structure but with one less carboxylate group.
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: Contains an additional oxo group, which alters its reactivity and applications.
Uniqueness
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate is unique due to its dual tert-butyl groups and spirocyclic core, which provide enhanced stability and reactivity compared to similar compounds. This makes it a valuable compound in various research and industrial applications .
Biological Activity
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1086398-02-8
- Appearance : Liquid or semi-solid
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C11H20N2O2 |
Molecular Weight | 212.29 g/mol |
CAS Number | 1086398-02-8 |
Appearance | Liquid or semi-solid |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
One notable study explored the compound's activity against Mycobacterium tuberculosis (M. tuberculosis). Using the resazurin microtiter plate assay (REMA), researchers determined the minimum inhibitory concentration (MIC) of related diazaspiro compounds. Although specific data for this compound was not provided, compounds with similar structures exhibited promising antitubercular activity with MIC values as low as 0.016 μg/mL .
Inhibition of Protein Interactions
Research has indicated that derivatives of the diazaspiro[3.4]octane core can inhibit various protein interactions relevant to cancer and metabolic diseases. For instance, some compounds in this class have shown efficacy as menin-MLL1 interaction inhibitors and modulators of MAP and PI3K signaling pathways . These interactions are crucial for cancer cell proliferation and survival.
Case Studies
-
Case Study on Antitubercular Activity :
- A set of diazaspiro compounds was evaluated for their activity against drug-sensitive strains of M. tuberculosis.
- The study found that modifications to the diazaspiro structure significantly impacted antimicrobial efficacy.
- The most active compound demonstrated an MIC of 0.016 μg/mL against M. tuberculosis H37Rv, suggesting that structural optimizations could enhance biological activity .
-
Cancer Therapeutics :
- Compounds based on the diazaspiro framework were tested for their ability to inhibit menin-MLL1 interactions.
- These interactions play a pivotal role in oncogenic signaling pathways, making them attractive targets for cancer therapy.
- The results indicated that specific substitutions on the diazaspiro structure could lead to improved potency against cancer cell lines .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The compound can be derived from simpler precursors through various cyclization reactions.
Table 2: Synthesis Overview
Step | Reaction Type | Conditions |
---|---|---|
Step 1 | Kinugasa Reaction | Under inert atmosphere |
Step 2 | Conia-Ene Cyclization | Heat and stirring |
Properties
Molecular Formula |
C16H28N2O4 |
---|---|
Molecular Weight |
312.40 g/mol |
IUPAC Name |
ditert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-14(2,3)21-12(19)17-10-16(11-17)8-7-9-18(16)13(20)22-15(4,5)6/h7-11H2,1-6H3 |
InChI Key |
VTNOJNHBTJTXCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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